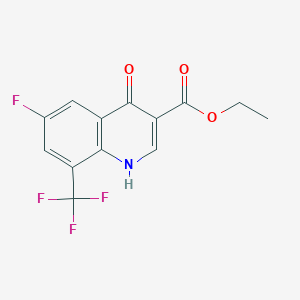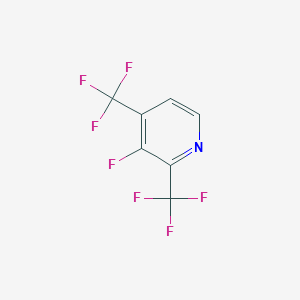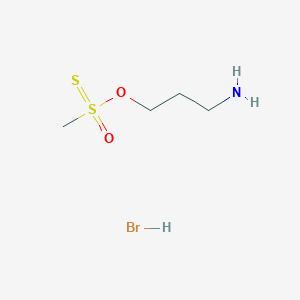
3-Aminopropyl methanethiosulfonate,hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyl Methanethiosulfonate Hydrobromide is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂ and a molecular weight of 250.18 g/mol . It is commonly used in proteomics research and is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is also referred to as Methanesulfonothioic Acid S-(3-Aminopropyl)ester Hydrobromide .
Méthodes De Préparation
The synthesis of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves the reaction of methanesulfonothioic acid with 3-aminopropanol in the presence of hydrobromic acid . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
3-Aminopropyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It readily participates in substitution reactions with thiols to form mixed disulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and thiol-containing compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Aminopropyl Methanethiosulfonate Hydrobromide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and peptides to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for probing the structure and function of thiol-containing biomolecules . The molecular targets include cysteine residues in proteins, and the pathways involved are related to thiol-disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
3-Aminopropyl Methanethiosulfonate Hydrobromide is unique in its ability to specifically and rapidly react with thiols. Similar compounds include:
Methanethiosulfonate Ethylammonium: Another MTS reagent with similar reactivity but different structural properties.
Methanethiosulfonate Ethyltrimethylammonium: A positively charged MTS reagent used for similar applications.
These compounds share the common feature of reacting with thiols but differ in their specific chemical structures and reactivity profiles .
Propriétés
Formule moléculaire |
C4H12BrNO2S2 |
|---|---|
Poids moléculaire |
250.2 g/mol |
Nom IUPAC |
3-methylsulfonothioyloxypropan-1-amine;hydrobromide |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,8)7-4-2-3-5;/h2-5H2,1H3;1H |
Clé InChI |
WRAGHSOSSPSMJR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCCCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


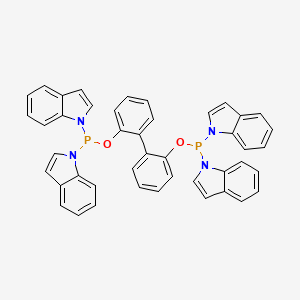
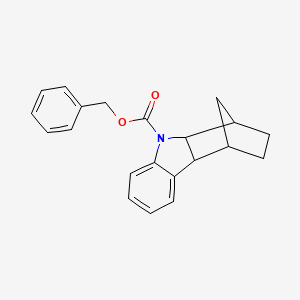
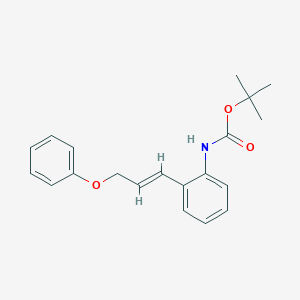
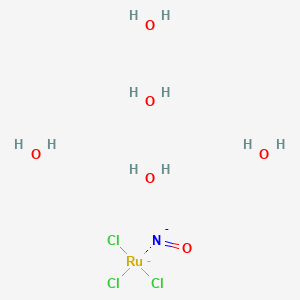
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)
![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)


![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)
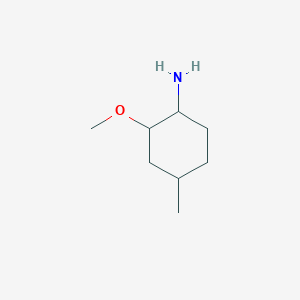
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
